1-Benzhydryl-1H-imidazole-4,5-dicarboxylic acid
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Overview
Description
1-Benzhydryl-1H-imidazole-4,5-dicarboxylic acid is a compound belonging to the imidazole family, characterized by the presence of a benzhydryl group attached to the nitrogen atom of the imidazole ring.
Preparation Methods
The synthesis of 1-Benzhydryl-1H-imidazole-4,5-dicarboxylic acid can be achieved through several routes. One common method involves the oxidation of benzimidazole, followed by ring-opening reactions . The reaction conditions typically include the use of oxidizing agents such as oxone and catalysts like iron(III) nitrate. The process involves heating the reaction mixture to around 60°C and maintaining the temperature for an extended period to ensure complete reaction .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production .
Chemical Reactions Analysis
1-Benzhydryl-1H-imidazole-4,5-dicarboxylic acid undergoes various chemical reactions, including:
Substitution: The imidazole ring can undergo substitution reactions, where functional groups are introduced at specific positions on the ring.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzhydryl-1H-imidazole-4,5-dicarboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Benzhydryl-1H-imidazole-4,5-dicarboxylic acid involves its interaction with specific molecular targets. The benzhydryl group enhances the compound’s ability to bind to proteins and enzymes, modulating their activity . The imidazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological effects . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
1-Benzhydryl-1H-imidazole-4,5-dicarboxylic acid can be compared with other imidazole derivatives, such as:
2-Phenyl-1H-imidazole-4,5-dicarboxylic acid: Similar in structure but with a phenyl group instead of a benzhydryl group.
2-Methyl-1H-imidazole-4,5-dicarboxylic acid: Contains a methyl group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its benzhydryl group, which imparts distinct chemical reactivity and biological activity compared to other imidazole derivatives .
Properties
Molecular Formula |
C18H14N2O4 |
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Molecular Weight |
322.3 g/mol |
IUPAC Name |
1-benzhydrylimidazole-4,5-dicarboxylic acid |
InChI |
InChI=1S/C18H14N2O4/c21-17(22)14-16(18(23)24)20(11-19-14)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11,15H,(H,21,22)(H,23,24) |
InChI Key |
HMBGOZIBJJKYCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C=NC(=C3C(=O)O)C(=O)O |
Origin of Product |
United States |
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